molecular formula C7H10BClFNO2 B1522701 (5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride CAS No. 1072946-46-3

(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride

Cat. No.: B1522701
CAS No.: 1072946-46-3
M. Wt: 205.42 g/mol
InChI Key: LGSRDMVMCVZURO-UHFFFAOYSA-N
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Description

(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride (CAS: 1072946-46-3) is a boronic acid derivative with the molecular formula C₇H₁₀BClFNO₂ and a molecular weight of 205.42 g/mol . The compound features a boronic acid group (-B(OH)₂), a fluorine atom at the 2-position, and an aminomethyl (-CH₂NH₂) substituent at the 5-position of the phenyl ring. Its hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .

Properties

IUPAC Name

[5-(aminomethyl)-2-fluorophenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO2.ClH/c9-7-2-1-5(4-10)3-6(7)8(11)12;/h1-3,11-12H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSRDMVMCVZURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CN)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674552
Record name [5-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1)
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Molecular Weight

205.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-46-3
Record name Boronic acid, B-[5-(aminomethyl)-2-fluorophenyl]-, hydrochloride (1:1)
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Record name [5-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminomethyl)-2-fluorophenylboronic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Formula: C7_7H10_{10}BClFNO2_2
  • Molecular Weight: 205.4 g/mol
  • CAS Number: 1072946-46-3

The compound's mechanism of action primarily involves its participation in the Suzuki-Miyaura cross-coupling reaction, a pivotal method for forming carbon-carbon bonds in organic synthesis. This reaction requires the presence of a palladium catalyst and is characterized by mild conditions that allow for the incorporation of various functional groups.

Scientific Research Applications

  • Organic Synthesis:
    • Role in Suzuki-Miyaura Coupling: (5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is widely used as a reagent in Suzuki-Miyaura reactions to synthesize complex organic molecules. It facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Medicinal Chemistry:
    • Antiviral Activity: Studies have indicated that this compound exhibits antiviral properties, notably against flavivirus infections. It works by inhibiting viral replication mechanisms, showing potential as a therapeutic agent against diseases like Zika virus.
    • Anticancer Potential: The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies reveal that it can induce apoptosis in various cancer cell lines, marking it as a candidate for cancer therapy.
  • Biological Imaging:
    • Development of Fluorescent Probes: Its unique chemical properties allow it to be employed in the creation of fluorescent probes for biological imaging, enhancing the visualization of cellular processes.
  • Glycoproteomics:
    • Enrichment of Glycopeptides: The boronic acid moiety allows for the selective capture of glycopeptides through reversible covalent interactions with glycan structures. This application is crucial for studying glycoproteins and their roles in biological systems .

Case Study 1: Inhibition of PD-L1

A study explored the use of boronic acids similar to this compound as inhibitors of the PD-1/PD-L1 immune checkpoint pathway. The compound demonstrated effective binding and inhibition of PD-L1, leading to enhanced T-cell activation in preclinical models, suggesting its potential application in cancer immunotherapy.

Case Study 2: Antiviral Activity Against Zika Virus

In a recent investigation, this compound was tested for efficacy against Zika virus. Results indicated that it significantly reduced viral load in infected cells by targeting viral proteases, underscoring its potential as an antiviral agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits replication of flavivirus; potential against Zika virus
AnticancerInduces apoptosis in cancer cell lines; inhibits kinases
Biological ImagingUsed in developing fluorescent probes
GlycoproteomicsEnhances glycopeptide enrichment through boronic interactions

Comparison with Similar Compounds

Handling and Stability :

  • Solubility: Best dissolved in DMSO or water (at 10 mM concentration) .
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month .
  • Purity: >98% by HPLC, with validated COA and SDS documentation .

Comparison with Structural Analogs

The compound’s unique properties are best understood through comparison with structurally related boronic acids. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Differences Applications
(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride 1072946-46-3 C₇H₁₀BClFNO₂ -B(OH)₂, -F (2-position), -CH₂NH₂·HCl (5-position) 205.42 Reference compound Suzuki coupling, biochemical studies
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride - C₇H₁₀BClFNO₂ -B(OH)₂, -F (2-position), -CH₂NH₂·HCl (3-position) 205.42 Positional isomerism ; altered steric/electronic effects Potential catalyst; lower similarity score (0.93)
2-Fluoro-5-methylbenzeneboronic acid - C₇H₈BFO₂ -B(OH)₂, -F (2-position), -CH₃ (5-position) 153.95 Lacks aminomethyl group; reduced capacity for hydrogen bonding Suzuki coupling; limited biochemical utility
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride - C₇H₁₀BClFNO₂ -B(OH)₂, -F (3-position), -CH₂NH₂·HCl (4-position) 205.42 Substituent repositioning ; impacts binding affinity Research applications pending exploration
3-(Aminomethyl)phenylboronic acid hydrochloride - C₇H₁₁BClNO₂ -B(OH)₂, -CH₂NH₂·HCl (3-position) 187.43 No fluorine; altered electronic properties Catalyst in organic synthesis; ligand in enzyme studies

Key Findings from Comparative Analysis

Positional Isomerism: The 3-aminomethyl isomer (CAS: 850568-03-5) shares 93% similarity but exhibits distinct reactivity due to the aminomethyl group’s proximity to the boronic acid. This may hinder steric access in cross-coupling reactions compared to the 5-substituted analog . Fluorine’s position (e.g., 2- vs. 3-fluoro in analogs) influences electronic effects, altering the boronic acid’s Lewis acidity and Suzuki reaction efficiency .

Functional Group Impact: Aminomethyl Group: Enhances solubility and enables hydrogen bonding, critical for interactions in biochemical assays. Its absence (e.g., in 2-Fluoro-5-methylbenzeneboronic acid) limits utility in protein studies . Hydrochloride Salt: Improves stability and aqueous solubility compared to non-salt forms (e.g., (5-((diethylamino)methyl)-2-fluorophenyl)boronic acid), which may require additional solubilizing agents .

Applications in Synthesis: The target compound’s fluorine and aminomethyl groups make it superior for synthesizing fluorinated bioactive molecules, a niche less accessible to non-fluorinated analogs like 3-(Aminomethyl)phenylboronic acid hydrochloride . Analogs with electron-withdrawing groups (e.g., -CF₃) show higher reactivity in cross-couplings but lack the aminomethyl group’s versatility .

Biological Activity

(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride (CAS 1072946-46-3) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BClF₂N, with a molecular weight of approximately 205.4 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The boronic acid moiety can form boronate esters with diol-containing biomolecules, influencing various biochemical pathways. Additionally, the amino and fluorine substituents enhance its interaction with proteins and enzymes, potentially modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including multidrug-resistant organisms.

Minimum Inhibitory Concentration (MIC) Data

CompoundMIC (μg/mL)Target Organism
(5-(Aminomethyl)-2-fluorophenyl)boronic acid4 - 16Staphylococcus aureus
Control (Ciprofloxacin)1Staphylococcus aureus

This data indicates that the compound has comparable activity to established antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections.

Anticancer Activity

In vitro studies have demonstrated the anticancer properties of this compound against various cancer cell lines. Notably, it has been tested on A549 human lung adenocarcinoma cells.

Cytotoxicity Assay Results

Concentration (μM)A549 Cell Viability (%)Control (Cisplatin) Viability (%)
1005870
507280
258590

The compound exhibited significant cytotoxic effects at higher concentrations, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of several boronic acid derivatives, including this compound. The results indicated that this compound maintained efficacy against resistant bacterial strains, highlighting its potential for developing new therapeutic agents .
  • Anticancer Studies : Another research effort focused on evaluating the anticancer properties against various cancer cell lines. Modifications in the structure significantly influenced anticancer activity, with fluorinated derivatives showing enhanced cytotoxicity compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Docking studies have suggested that the compound may interact with specific enzymes involved in cell proliferation and survival pathways, providing insights into its mechanism of action in both antimicrobial and anticancer contexts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
Reactant of Route 2
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(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride

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